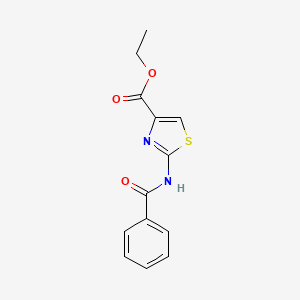

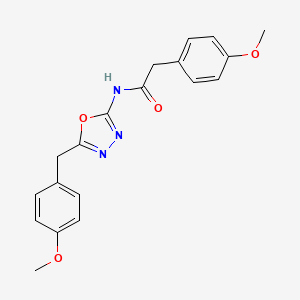

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate

説明

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is characterized by FTIR and NMR (1H and 13C). The compound has a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3) .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate include a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3). The compound is characterized by FTIR and NMR (1H and 13C) .科学的研究の応用

Synthesis and Characterization

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate and its derivatives have been a focal point in synthetic chemistry due to their promising applications in various fields, including medicinal chemistry. Notable research includes the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing a method involving cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% (Tang Li-jua, 2015). Another study synthesized ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and related derivatives via the iminoether coupling method or dehydration method, highlighting the versatility of thiazole derivatives in synthetic organic chemistry (Y. Hirotsu, T. Shiba, T. Kaneko, 1970).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated significant potential in anticancer research. For instance, certain analogs exhibited in vitro antitumor activity against 60 human tumor cell lines, with Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showing remarkable activity against the RPMI-8226 leukemia cell line. This research emphasizes the role of thiazole derivatives as a valuable scaffold for developing new anticancer agents (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).

Nonlinear Optical Properties and Theoretical Insights

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate derivatives have also been studied for their nonlinear optical properties and electronic characteristics. Studies incorporating experimental and computational insights reveal these compounds' potential in optoelectronic applications. For example, synthesis and characterization of ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and its derivatives demonstrated notable nonlinear optical properties, supported by DFT calculations, indicating their utility in optoelectronic applications (Muhammad Haroon et al., 2020).

Antibacterial and Antituberculosis Activity

Further applications include the development of novel compounds for antibacterial and antituberculosis purposes. For instance, novel benzothiazole-containing derivatives have been synthesized, showcasing significant antibacterial and antituberculosis activity, highlighting the potential of ethyl 2-benzamido-1,3-thiazole-4-carboxylate derivatives in addressing infectious diseases (Manoj N. Bhoi et al., 2016).

将来の方向性

The future directions for Ethyl 2-benzamido-1,3-thiazole-4-carboxylate could involve further development and exploration of its therapeutic roles. It’s clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

作用機序

Target of Action

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds Thiazole derivatives have been reported to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 family .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

特性

IUPAC Name |

ethyl 2-benzamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APARLFOMPOBXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)

![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)